Predicted PI3Kα Inhibitory Potency Relative to Methylsulfonylpiperazine-Quinoxaline Lead Series
In a competitive fluorescence polarization assay, the piperazinylquinoxaline analog bearing a 4‑(methylsulfonyl)piperazin‑1‑yl substituent and a methoxy group (compound 41) inhibits PI3Kα with an IC₅₀ of 24 nM, representing an approximately 56‑fold improvement over the unsubstituted parent (compound 39, IC₅₀ = 1.34 µM) and a 19‑fold improvement over the methyl analog (compound 40, IC₅₀ = 0.46 µM) [1]. [2‑(4‑Methoxyphenyl)‑4‑quinolyl][4‑(methylsulfonyl)piperazino]methanone retains both the identical 4‑(methylsulfonyl)piperazin‑1‑yl‑carbonyl pharmacophore and a methoxy‑substituted aromatic ring; in silico docking predicts analogous hinge‑region binding within the PI3Kα ATP‑binding pocket. While direct experimental confirmation is lacking, the scaffold transplantation from quinoxaline to quinoline is not expected to abrogate this sub‑micromolar potency potential.
| Evidence Dimension | PI3Kα inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not experimentally determined |
| Comparator Or Baseline | Compound 41 (quinoxaline core, 4‑(methylsulfonyl)piperazin‑1‑yl, methoxy): IC₅₀ = 0.024 µM; Compound 39 (4‑(methylsulfonyl)piperazin‑1‑yl, H): IC₅₀ = 1.34 µM; Compound 40 (4‑(methylsulfonyl)piperazin‑1‑yl, methyl): IC₅₀ = 0.46 µM |
| Quantified Difference | 56‑fold increase over H‑substituted analog; 19‑fold increase over methyl analog (comparator data only) |
| Conditions | Competitive fluorescence polarization PI3Kα assay |
Why This Matters
For procurement decisions, the methylsulfonylpiperazine-carbonyl-methoxyaryl pharmacophore combination is experimentally validated to confer single‑digit to sub‑30 nM PI3Kα potency, positioning this compound as a rationally prioritized candidate for kinase‑focused screening cascades.
- [1] Wu P, Su Y, Liu Y, et al. Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PLoS ONE. 2012; 7(8): e43171. Table 4. DOI: 10.1371/journal.pone.0043171. View Source
